molecular formula C7H3Cl2F3 B1413282 2,3-Dichloro-6-fluorobenzodifluoride CAS No. 1803718-52-6

2,3-Dichloro-6-fluorobenzodifluoride

Cat. No.: B1413282
CAS No.: 1803718-52-6
M. Wt: 215 g/mol
InChI Key: KFFXYRYAWAABTH-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorobenzodifluoride is an organic compound with the molecular formula C7H2Cl2F3. It is a derivative of benzodifluoride, where two chlorine atoms and one fluorine atom are substituted at the 2, 3, and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-fluorobenzodifluoride typically involves the halogenation of benzodifluoride derivatives. One common method is the direct fluorination of 2,3-dichlorobenzodifluoride using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of automated systems ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-fluorobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodifluoride derivatives, which can be further utilized in organic synthesis and material science.

Scientific Research Applications

2,3-Dichloro-6-fluorobenzodifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzodifluoride involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s halogen atoms play a crucial role in its reactivity, enabling it to participate in substitution, oxidation, and reduction reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzotrifluoride: Similar structure but with three fluorine atoms instead of one.

    2,3-Dichloro-6-fluorobenzaldehyde: Contains an aldehyde group instead of difluoride.

Uniqueness

2,3-Dichloro-6-fluorobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over chemical transformations .

Properties

IUPAC Name

1,2-dichloro-3-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFXYRYAWAABTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,3-Dichloro-6-fluorobenzodifluoride

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